2,4-Dihydro-4-amino-5-(1-phenoxyethyl)-3H-1,2,4-triazole-3-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dihydro-4-amino-5-(1-phenoxyethyl)-3H-1,2,4-triazole-3-thione is a synthetic organic compound belonging to the triazole family. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dihydro-4-amino-5-(1-phenoxyethyl)-3H-1,2,4-triazole-3-thione typically involves the cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent reactions with phenoxyethyl derivatives. The reaction conditions often include:
- Solvents: Ethanol, methanol, or water
- Catalysts: Acidic or basic catalysts depending on the specific reaction steps
- Temperature: Typically between 50-100°C
Industrial Production Methods
Industrial production methods for such compounds often involve batch or continuous flow processes, ensuring high yield and purity. The use of automated reactors and stringent quality control measures are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2,4-Dihydro-4-amino-5-(1-phenoxyethyl)-3H-1,2,4-triazole-3-thione can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate
Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride
Substitution: Nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium
Reduction: Sodium borohydride in methanol
Substitution: Halogenated compounds in the presence of a base
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield corresponding amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules
Biology: As a potential antimicrobial or antifungal agent
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2,4-Dihydro-4-amino-5-(1-phenoxyethyl)-3H-1,2,4-triazole-3-thione involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes
Receptors: Binding to cellular receptors to modulate biological pathways
Pathways: Interference with metabolic or signaling pathways
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A parent compound with broad biological activities
5-Phenyl-1,2,4-triazole-3-thione: Similar structure with different substituents
4-Amino-1,2,4-triazole: Known for its herbicidal properties
Uniqueness
2,4-Dihydro-4-amino-5-(1-phenoxyethyl)-3H-1,2,4-triazole-3-thione is unique due to its specific substituents, which may confer distinct biological activities and chemical properties compared to other triazole derivatives.
Properties
CAS No. |
115398-68-0 |
---|---|
Molecular Formula |
C10H12N4OS |
Molecular Weight |
236.30 g/mol |
IUPAC Name |
4-amino-3-(1-phenoxyethyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C10H12N4OS/c1-7(9-12-13-10(16)14(9)11)15-8-5-3-2-4-6-8/h2-7H,11H2,1H3,(H,13,16) |
InChI Key |
ACNBOAQRPFNDAP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NNC(=S)N1N)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.